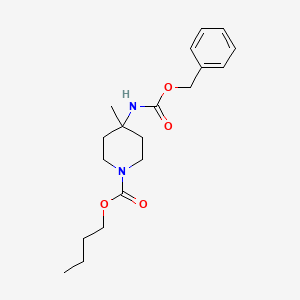
Lysidine bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysidine bitartrate is a chemical compound that plays a crucial role in the modification of transfer ribonucleic acid (tRNA) in bacteria. It is a lysine-combined modified cytidine located at the anticodon wobble position of eubacterial tRNAIle2. This modification is essential for converting the codon specificity from AUG to AUA and the aminoacylation specificity from recognition by methionyl-tRNA synthetase to that by isoleucyl-tRNA synthetase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysidine bitartrate is synthesized through a series of biochemical reactions involving lysine and ATP as substrates. The enzyme tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine by adenylating the cytidine at the wobble position of tRNAIle, followed by the nucleophilic attack of lysine on the C2 carbon of cytidine .
Industrial Production Methods
The process requires precise control of reaction conditions, including temperature, pH, and substrate concentrations, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Lysidine bitartrate undergoes several types of chemical reactions, including:
Substitution Reactions: The lysine moiety can be substituted at the C2 position of cytidine.
Adenylation: The cytidine is adenylated by ATP during the synthesis process.
Common Reagents and Conditions
Reagents: Lysine, ATP, and cytidine.
Major Products
The primary product of these reactions is lysidine, which is then combined with bitartrate to form this compound .
Scientific Research Applications
Lysidine bitartrate has several scientific research applications, including:
Mechanism of Action
Lysidine bitartrate exerts its effects by modifying the wobble position of tRNAIle, enabling it to recognize the AUA codon instead of AUG. This modification is catalyzed by the enzyme TilS, which uses lysine and ATP as substrates. The adenylation of cytidine at the wobble position is followed by the nucleophilic attack of lysine, resulting in the formation of lysidine . This modification alters the codon-anticodon interaction, ensuring accurate decoding of the genetic code .
Comparison with Similar Compounds
Lysidine bitartrate is unique compared to other similar compounds due to its specific role in tRNA modification. Similar compounds include:
Agmatidine: Found in archaea, it is a lysine-containing cytidine derivative that also modifies the wobble position of tRNAIle.
This compound stands out due to its specific enzymatic synthesis pathway and its critical role in bacterial tRNA modification .
Properties
Molecular Formula |
C8H14N2O6 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
MLTUPVBYXCWMBU-LREBCSMRSA-N |
Isomeric SMILES |
CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Related CAS |
94107-88-7 74347-31-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
